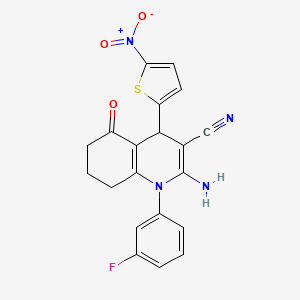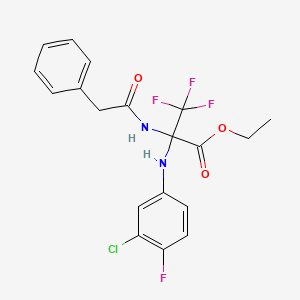![molecular formula C21H22N2O5 B15002404 2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B15002404.png)
2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with three methoxy groups at positions 2, 3, and 4, and an ethyl linker attached to a quinoline moiety at position 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative and the benzamide precursor. The key steps include:
Preparation of Quinoline Derivative: Quinolin-8-ol is reacted with an appropriate alkylating agent to introduce the ethyl linker.
Formation of Benzamide Precursor: 2,3,4-trimethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling Reaction: The quinoline derivative and the benzamide precursor are coupled under basic conditions, typically using a base like triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its cytotoxic activity against cancer cell lines, such as HepG2.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s cytotoxic activity is believed to be mediated through the inhibition of key enzymes and disruption of cellular processes in cancer cells . The quinoline moiety plays a crucial role in binding to the target sites, while the methoxy groups enhance its solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide stands out due to its specific substitution pattern on the benzamide core, which imparts unique chemical and biological properties. The presence of three methoxy groups enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H22N2O5 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2,3,4-trimethoxy-N-(2-quinolin-8-yloxyethyl)benzamide |
InChI |
InChI=1S/C21H22N2O5/c1-25-17-10-9-15(19(26-2)20(17)27-3)21(24)23-12-13-28-16-8-4-6-14-7-5-11-22-18(14)16/h4-11H,12-13H2,1-3H3,(H,23,24) |
Clé InChI |
DAPOQOFBEGBXLX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)propanamide](/img/structure/B15002321.png)

![6-(tert-butyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B15002327.png)
![N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002333.png)
![2-[(E)-{2-[3-(1H-tetrazol-5-yl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15002344.png)
![1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B15002351.png)
![3-methyl-N-{2-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B15002355.png)
![(3Z)-4-hydroxy-3-[(2S,3S,4S)-3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one](/img/structure/B15002360.png)
![(2Z)-2-[(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarboxamide](/img/structure/B15002366.png)
![N-{[5-(aminomethyl)furan-2-yl]methyl}benzenesulfonamide](/img/structure/B15002379.png)
![(1S,2S,4S,6R)-3-(4-fluorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B15002384.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B15002386.png)

![Methyl 3-({[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}amino)-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B15002392.png)
